2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid
Overview
Description
2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid is a quinoline derivative that has garnered significant interest due to its unique structural features and potential applications in various fields. The compound consists of a quinoline ring system substituted with a phenylethenyl group at the 2-position and a carboxylic acid group at the 4-position. This structural arrangement imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit antibacterial activity against gram-negative and gram-positive bacteria . They have also shown inhibitory effects on certain enzymes .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in the biological functions of these targets . For instance, some quinoline derivatives have been reported to inhibit the proliferation of certain cancer cells .
Biochemical Pathways
Quinoline derivatives have been associated with various biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It has been observed that compounds with higher lipophilicity displayed higher activity, suggesting that lipophilicity may influence the bioavailability of these compounds .
Result of Action
Quinoline derivatives have been reported to exhibit various biological effects, including antibacterial activity and inhibitory effects on certain enzymes .
Action Environment
It’s worth noting that the synthesis of quinoline derivatives can be influenced by various factors, including the presence of transition metals, ionic liquids, and ultrasound irradiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Doebner multicomponent reaction, which utilizes sulfamic acid as a catalyst. This reaction involves the condensation of aniline, benzaldehyde, and pyruvic acid under reflux conditions in water . Another method involves the use of rare-earth metal catalysts to facilitate the reaction between substituted aniline and benzaldehyde in the presence of pyruvic acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly employed . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the phenylethenyl group.
Quinoline-4-carboxylic acid: A simpler derivative without the phenylethenyl substitution.
2-[(E)-2-phenylethenyl]quinoline: Lacks the carboxylic acid group at the 4-position.
Uniqueness
2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid is unique due to the presence of both the phenylethenyl group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications that are not possible with simpler quinoline derivatives .
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(21)16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-12H,(H,20,21)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPAKELAKKZKMZ-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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